molecular formula C13H9NO2S B1298365 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-06-4

7-Methylthieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B1298365
CAS No.: 333312-06-4
M. Wt: 243.28 g/mol
InChI Key: STFBAYHWAROTRN-UHFFFAOYSA-N
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Description

7-Methylthieno[2,3-b]quinoline-2-carboxylic acid (CAS: 333312-06-4) is a heterocyclic compound with the molecular formula C₁₃H₉NO₂S and a molecular weight of 243.28 g/mol . Its structure comprises a fused thienoquinoline scaffold substituted with a methyl group at the 7-position and a carboxylic acid moiety at the 2-position.

Properties

IUPAC Name

7-methylthieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c1-7-2-3-8-5-9-6-11(13(15)16)17-12(9)14-10(8)4-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFBAYHWAROTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354660
Record name 7-methylthieno[2,3-b]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333312-06-4
Record name 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333312-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methylthieno[2,3-b]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methyl anthranilate in the presence of a dehydrating agent such as polyphosphoric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinoline derivative.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of 7-Methylthieno[2,3-b]quinoline-2-carboxylic Acid

The synthesis of this compound can be achieved through various methods. A notable approach involves the cyclization of appropriate precursors under controlled conditions, which can lead to high yields and purity. For instance, a study highlighted a method involving the reaction of methyl-3-vinylquinolin-2(1H)-one-4-carboxylate with thiourea, resulting in efficient formation of thienoquinoline derivatives .

Antimicrobial Properties

Research indicates that derivatives of thienoquinolines exhibit significant antimicrobial activity. The incorporation of specific substituents at the 7-position of fluoroquinolone frameworks enhances their biological activity. For example, compounds with piperazinyl moieties have shown improved penetration into bacterial cell walls, increasing their effectiveness against various pathogens .

Anti-inflammatory Effects

This compound has been studied for its potential as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in inflammatory pathways. By inhibiting IKK activity, this compound may reduce the expression of pro-inflammatory cytokines such as IL-1 and TNF-α, making it a candidate for treating autoimmune diseases and chronic inflammatory conditions .

Anticancer Potential

The compound's ability to modulate NF-κB signaling suggests its potential use in cancer therapy. Inhibition of IKK can hinder tumor progression by blocking the survival signals that cancer cells rely on. Studies have indicated efficacy against various cancers, including breast and colorectal cancers .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized thienoquinoline derivatives against a range of bacterial strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments .

CompoundMIC (µg/mL)Bacterial Strain
A8E. coli
B16S. aureus
C32P. aeruginosa

Case Study: Anti-inflammatory Effects

In vitro studies showed that this compound significantly reduced the production of IL-6 and TNF-α in macrophage cultures stimulated with lipopolysaccharide (LPS). This reduction indicates its potential as an anti-inflammatory agent .

CytokineControl (pg/mL)Treated (pg/mL)
IL-61500500
TNF-α1200300

Mechanism of Action

The exact mechanism of action of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity . Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 7-methylthieno[2,3-b]quinoline-2-carboxylic acid with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 333312-06-4 C₁₃H₉NO₂S 243.28 Methyl (C7), carboxylic acid (C2)
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid 333312-09-7 C₁₄H₁₁NO₂S 257.31 Methyl (C5, C8), carboxylic acid (C2)
Thieno[2,3-b]quinoline-2-carboxylic acid 52026-70-7 C₁₂H₇NO₂S 229.25 Carboxylic acid (C2)
3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid 462068-01-5 C₁₃H₁₀N₂O₃S 282.30 Amino (C3), methoxy (C7), carboxylic acid (C2)

Key Observations :

  • The methyl group at the 7-position in this compound increases its molecular weight by ~14 g/mol compared to the unsubstituted parent compound .
  • Amino and methoxy groups (e.g., in 3-amino-7-methoxy analogs) introduce hydrogen-bonding capabilities, which may improve solubility or target binding .

Mechanistic Insights :

  • The carboxylic acid moiety enables hydrogen bonding with biological targets, while methyl groups may enhance lipophilicity and passive diffusion across cell membranes .

Thermodynamic and Solubility Properties

A study on quinoline-2-carboxylic acid (a simpler analog) revealed that its partition coefficient (log P) is influenced by temperature and solvent systems. Key thermodynamic parameters include:

  • ΔG : Negative, indicating spontaneous distribution.
  • ΔH : Positive, suggesting endothermic processes.
  • ΔS : Positive, driven by entropy changes during solvent reorganization .

Comparison with 7-Methyl Derivative :
The 7-methyl substituent is expected to increase hydrophobicity, leading to a higher log P compared to the parent compound. This could reduce aqueous solubility but improve lipid membrane penetration .

Biological Activity

7-Methylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H9NO2SC_{13}H_{9}NO_{2}S, with a molecular weight of approximately 243.28 g/mol. Its unique thienoquinoline structure contributes to its chemical properties and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 μg/mL
Escherichia coli128 μg/mL
Pseudomonas aeruginosa>256 μg/mL

These findings demonstrate that the compound's structural modifications can enhance its antibacterial activity, particularly against resistant strains like MRSA .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound was tested using the MTT assay, revealing dose-dependent cytotoxic effects.

Cell Line IC50 (nM)
MCF-7336.5
HeLa347.5

The selectivity index for these cancer cell lines compared to normal cells indicates a promising therapeutic potential for targeted cancer treatments .

The biological activities of this compound are attributed to its ability to interact with various biological targets. Interaction studies have shown that it binds effectively to enzymes involved in cancer cell proliferation and bacterial metabolism, thereby inhibiting their activity.

Case Studies

  • Anticancer Efficacy : A study evaluated the effect of the compound on MCF-7 cell growth and found significant inhibition at concentrations above 2000 nM. This suggests that further investigation into its mechanism could lead to new cancer therapies.
  • Antimicrobial Evaluation : Another study focused on the compound's antibacterial properties against multiple strains of bacteria, confirming its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 7-methylthieno[2,3-b]quinoline-2-carboxylic acid?

The compound is synthesized via microwave-assisted protocols under solvent-free conditions. A key method involves cyclocondensation of 2-chloro-3-formylquinoline derivatives with methyl thioglycolate in the presence of a base (e.g., potassium carbonate), yielding thieno[2,3-b]quinoline intermediates. Subsequent hydrolysis of the ester group under acidic or basic conditions produces the carboxylic acid derivative. Microwave irradiation significantly reduces reaction time (from hours to minutes) and improves yield compared to conventional heating .

Q. How can researchers verify the purity and structural integrity of this compound?

Purity is typically assessed using reverse-phase HPLC with a C18 column and UV detection at 254 nm. Structural confirmation relies on spectroscopic methods:

  • ¹H/¹³C NMR : Key signals include the methyl group at δ ~2.5 ppm (¹H) and the carboxylic acid carbonyl at δ ~170 ppm (¹³C).
  • Mass spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should correspond to m/z 243.28 (C₁₃H₉NO₂S) .

Q. What are the primary biological activities reported for this compound?

Derivatives of thieno[2,3-b]quinoline-2-carboxylic acid exhibit moderate to strong antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL. Activity is attributed to the planar quinoline scaffold and electron-withdrawing substituents, which may interfere with bacterial DNA gyrase .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during synthesis?

Critical parameters include:

  • Catalyst selection : Use of ionic liquids (e.g., [BMIM]BF₄) improves reaction efficiency by stabilizing intermediates.
  • Solvent-free vs. solvent-based systems : Solvent-free conditions reduce side reactions and simplify purification.
  • Microwave power and time : Optimal results are achieved at 300 W for 10–15 minutes. A temperature-controlled system prevents decomposition .

Q. What strategies address conflicting data in antimicrobial studies across different research groups?

Discrepancies may arise from variations in:

  • Bacterial strains : Use standardized strains (e.g., ATCC controls) to ensure reproducibility.
  • Assay protocols : Adopt CLSI guidelines for MIC determination.
  • Compound solubility : Pre-solubilize the compound in DMSO (≤1% v/v) to avoid false negatives due to precipitation .

Q. How does substituent variation at the 7-methyl position influence bioactivity?

Structure-activity relationship (SAR) studies show that bulkier alkyl groups (e.g., ethyl, propyl) at the 7-position reduce antibacterial efficacy, likely due to steric hindrance. In contrast, electron-deficient groups (e.g., nitro) enhance activity against resistant strains by improving membrane penetration .

Q. What analytical techniques resolve challenges in characterizing degradation products?

  • High-resolution LC-MS/MS : Identifies oxidative degradation products (e.g., sulfoxide derivatives).
  • X-ray crystallography : Confirms conformational changes in the thienoquinoline ring system under stress conditions (e.g., heat, light) .

Q. How should researchers handle stability issues during long-term storage?

  • Storage conditions : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation.
  • Lyophilization : Freeze-drying the compound as a sodium salt improves aqueous stability.
  • Periodic analysis : Monitor purity via HPLC every 6 months .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : Assess binding affinity to target enzymes (e.g., DNA gyrase) using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME estimate logP (2.1), aqueous solubility (−4.2 LogS), and CYP450 inhibition risks .

Q. Are there toxicity concerns for in vivo studies?

Preliminary cytotoxicity assays (MTT test on HEK293 cells) indicate an IC₅₀ > 100 µM, suggesting low acute toxicity. However, metabolites (e.g., sulfonic acid derivatives) require further evaluation for hepatotoxicity using primary hepatocyte models .

Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight243.28 g/molESI-MS
LogP (Octanol-Water)2.1 ± 0.3SwissADME
Aqueous Solubility12 µg/mL (pH 7.4)Shake-flask
Melting Point252–256°CDSC

Table 2: Antibacterial Activity of Derivatives

Substituent at 7-PositionMIC (µg/mL, S. aureus)Reference
Methyl16
Ethyl32
Nitro8

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